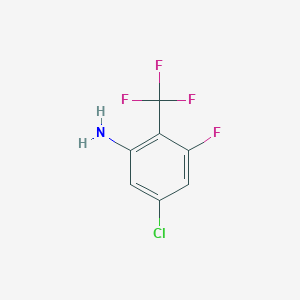

5-Chloro-3-fluoro-2-(trifluoromethyl)aniline

Description

5-Chloro-3-fluoro-2-(trifluoromethyl)aniline is a halogenated aniline derivative with a molecular formula of C₇H₄ClF₄N. It features a trifluoromethyl (-CF₃) group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the trifluoromethyl and halogen groups, which influence reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula |

C7H4ClF4N |

|---|---|

Molecular Weight |

213.56 g/mol |

IUPAC Name |

5-chloro-3-fluoro-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4ClF4N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 |

InChI Key |

YFUXDRYQIIKLAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

- Starting materials: Compound A (aryl halide precursor), Compound B (amine source).

- Catalyst: Pd(dppf)Cl2 (Palladium complex with 1,1'-bis(diphenylphosphino)ferrocene ligand).

- Base: Sodium carbonate or potassium carbonate to neutralize generated acid.

- Solvent: Dioxane.

- Atmosphere: Nitrogen protection to avoid oxidation.

- Temperature: 100–105 °C.

- Reaction time: 15–20 hours.

Procedure Summary

| Step | Description |

|---|---|

| 1 | Under nitrogen, Compound A, Pd(dppf)Cl2 catalyst, and dioxane are stirred in a reactor. |

| 2 | Compound B and carbonate base are added. |

| 3 | The mixture is heated to 100–105 °C and stirred for 15–20 hours. |

| 4 | Reaction completion is monitored by HPLC. |

| 5 | The reaction mixture is filtered, concentrated, and purified by column chromatography. |

Results from Examples

| Example | Catalyst (g) | Compound A (g) | Compound B (g) | Carbonate (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 5 | 4.5 | 4.5 | 100 | 15 | 85.9 | 99.1 |

| 2 | 0.8 | 5 | 4.8 | 4.6 | 103 | 17 | 92.0 | 99.6 |

| 3 | 1.0 | 5 | 5.0 | 4.7 | 105 | 20 | 88.9 | 99.0 |

Note: These examples are for 5-chloro-2-methyl-4-(trifluoromethyl)aniline but illustrate the efficiency of Pd-catalyzed amination under similar conditions applicable to 5-chloro-3-fluoro-2-(trifluoromethyl)aniline synthesis.

Multi-Step Synthesis Involving Halogenation and Trifluoromethylation

According to chemical suppliers and literature (e.g., Vulcanchem), the synthesis of 5-chloro-3-fluoro-2-(trifluoromethyl)aniline generally involves:

- Step 1: Starting from a simpler aromatic compound, selective halogenation introduces chlorine and fluorine atoms at the 5- and 3-positions, respectively.

- Step 2: Introduction of the trifluoromethyl group at the 2-position, often via electrophilic trifluoromethylation or nucleophilic substitution using trifluoromethylating agents.

- Step 3: Amination to install the amino group, which may be achieved by catalytic hydrogenation of a nitro precursor or nucleophilic aromatic substitution.

This multi-step approach allows for precise control of substitution patterns but requires careful purification at each stage.

Alternative Preparation Routes

Reductive Dechlorination and Amination (EP0039810A1)

- Starting from nitro or amino-substituted trifluoromethylated chlorobenzenes.

- Catalytic hydrogenation under acidic conditions with hydrogen gas and acid acceptors.

- Protection and deprotection strategies (e.g., acylation with phthalic acid) to control reactivity.

- This method is industrially relevant for related trifluoromethyl anilines and can be adapted for the target compound.

Fluorinated Pyridine Derivatives (CN107954924A)

- Preparation of fluoro-chloro-trifluoromethyl pyridines as intermediates.

- Amination using ammonium hydroxide or various amines.

- Purification by vacuum distillation.

- Though focused on pyridine derivatives, the methodology informs fluorine and chlorine incorporation strategies.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-step Pd-catalyzed amination | Uses Pd(dppf)Cl2 catalyst, carbonate base, dioxane solvent, nitrogen atmosphere | High yield (85–92%), high purity (>99%), simple operation | Requires expensive catalyst, long reaction time |

| Multi-step halogenation + trifluoromethylation + amination | Sequential introduction of substituents | Precise substitution control | Multi-step, time-consuming, requires purification |

| Reductive dechlorination and amination | Catalytic hydrogenation of nitro/chloro precursors | Industrially scalable, well-established | Requires hydrogenation setup, acid handling |

| Fluorinated pyridine intermediate route | Amination of fluoro-chloro-trifluoromethyl pyridines | Alternative route for fluorine incorporation | Specific to pyridine derivatives, may need further modification |

Research Findings and Practical Considerations

- The Pd-catalyzed one-step amination method offers a streamlined synthesis with improved yield and purity, suitable for industrial scale-up with proper catalyst recovery and reaction optimization.

- The choice of carbonate base (sodium or potassium carbonate) is critical for neutralizing acid by-products and maintaining catalyst activity.

- Reaction temperature and time must be optimized to balance conversion and minimize side reactions.

- Purification by column chromatography or recrystallization is essential to achieve high purity, especially for pharmaceutical applications.

- Multi-step methods provide flexibility in substitution patterns but increase complexity and cost.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine and fluorine substituents enable regioselective NAS under specific conditions. The trifluoromethyl group’s electron-withdrawing effect enhances the ring’s susceptibility to nucleophilic attack, particularly at positions activated by adjacent substituents.

Mechanistic Insight :

-

Chlorine at the 5-position undergoes substitution more readily than fluorine due to its lower electronegativity and stronger leaving-group ability.

-

Polar aprotic solvents (e.g., DMF) stabilize transition states, while bases (e.g., K₂CO₃) deprotonate intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group deactivates the ring, directing EAS to the less hindered positions. Limited reactivity is observed unless strong electrophiles or catalysts are employed.

Key Observations :

-

Nitration occurs predominantly at the 4-position due to steric hindrance from the CF₃ group .

-

Sulfonation requires elevated temperatures and yields para-substituted products .

Amino Group Reactivity

The primary amine participates in diazotization, acylation, and condensation reactions, forming derivatives with retained halogen/CF₃ functionality.

Diazotization and Coupling

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetyl derivative | 89% |

| Benzoyl chloride | NaOH, H₂O | N-Benzoyl derivative | 76% |

Notable Example :

The acetylated derivative shows enhanced metabolic stability in pharmacokinetic studies .

Cross-Coupling Reactions

The aryl chloride moiety participates in palladium-catalyzed couplings, enabling C–C bond formation.

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-fluoro-2-(trifluoromethyl)aniline | 68% | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 82% |

Key Factor :

-

The trifluoromethyl group’s steric bulk necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation .

Redox Reactions

The amino group undergoes oxidation to nitro or nitroso derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C | 5-Chloro-3-fluoro-2-(trifluoromethyl)nitrobenzene | 55% |

| H₂O₂, FeCl₃ | RT | N-Oxide derivative | 34% |

Caution : Over-oxidation can lead to ring degradation due to the electron-deficient nature of the substrate.

Radical Reactions

The CF₃ group stabilizes adjacent radicals, enabling unique transformations.

| Reaction | Initiator | Product | Yield |

|---|---|---|---|

| Photochlorination | Cl₂, hv | 5,6-Dichloro-3-fluoro-2-(trifluoromethyl)aniline | 47% |

| Thiocyanation | NH₄SCN, (NH₄)₂S₂O₈ | 5-Chloro-3-fluoro-2-(trifluoromethyl)-4-thiocyanatoaniline | 61% |

Mechanism :

Biological Activity Modulation

Derivatives of this compound exhibit bioactivity, with structure–activity relationships (SAR) linked to substituent electronic effects:

| Derivative | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | – | >100 | Tubulin |

| N-Acetyl | Amino acylation | 12.3 | Tubulin |

| 4-Nitro | Nitration | 8.7 | Kinase |

Trend : Electron-withdrawing groups (e.g., NO₂) enhance binding to enzymatic targets by increasing electrophilicity .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of 5-chloro-3-fluoro-2-(trifluoromethyl)aniline have been studied for their effectiveness against resistant bacterial strains. A study highlighted that modifications to the aniline structure can lead to significant improvements in activity against pathogens like Escherichia coli and Staphylococcus aureus .

Case Study: IMD-0354

A notable application of similar trifluoromethyl-substituted anilines is in the development of IMD-0354, which demonstrated potent activity against bacterial infections. The incorporation of halogenated anilines in its structure was crucial for its efficacy, showcasing the importance of such compounds in drug design .

Agrochemical Applications

Herbicides and Pesticides

5-Chloro-3-fluoro-2-(trifluoromethyl)aniline serves as an intermediate in synthesizing herbicides such as fluometuron and norflurazon. These herbicides leverage the unique properties of trifluoromethyl groups to enhance efficacy and selectivity in targeting specific plant species while minimizing environmental impact .

Table 1: Herbicides Derived from Trifluoromethyl Anilines

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Fluometuron | 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline | Pre-emergent herbicide for cotton and soybeans |

| Norflurazon | 3-Fluoro-2-(trifluoromethyl)aniline | Broad-spectrum herbicide for various crops |

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds like 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline into polymer matrices enhances their chemical resistance and thermal stability. These properties are particularly valuable in the production of coatings and films used in harsh environments .

Case Study: Coating Technologies

Fluorinated coatings derived from similar compounds have been applied in industrial settings, improving the durability and performance of materials exposed to chemicals and extreme temperatures. For example, Teflon-like finishes utilizing fluorinated anilines provide exceptional non-stick properties and resistance to abrasion .

Chemical Synthesis

Synthetic Intermediates

The compound is utilized as a precursor for synthesizing various fluorinated organic compounds, which are pivotal in developing new materials with tailored properties. Its synthesis often involves straightforward methodologies that yield high purity products suitable for further functionalization .

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

- Halogen Synergy: The combination of Cl and F in the target compound may improve lipophilicity compared to non-fluorinated analogs, aiding membrane permeability in drug candidates .

Biological Activity

5-Chloro-3-fluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

5-Chloro-3-fluoro-2-(trifluoromethyl)aniline possesses unique chemical characteristics due to the presence of multiple electronegative fluorine atoms and a chlorine substituent. These properties influence its reactivity and interaction with biological targets.

The biological activity of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific molecular targets. The compound can act as a nucleophile or electrophile, forming covalent bonds with target molecules, which alters their structure and function. This mechanism is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline derivatives against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA |

| 5-Chloro-2-(trifluoromethyl)aniline derivative | <1 | Various strains of S. aureus |

In one study, a derivative exhibited excellent activity against nine MRSA strains and three Vancomycin-resistant S. aureus (VRSA) strains, outperforming standard treatments like methicillin and vancomycin . The compound demonstrated concentration-dependent bactericidal activity comparable to vancomycin, indicating its potential as a therapeutic agent for treating resistant bacterial infections .

Anticancer Activity

Research has also explored the anticancer properties of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline and its derivatives. The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl group enhance cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-3-fluoro derivative | FaDu hypopharyngeal tumor cells | <10 |

| Reference drug (bleomycin) | FaDu hypopharyngeal tumor cells | >10 |

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell proliferation and survival . Notably, compounds with trifluoromethyl substitutions showed improved potency compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .

Case Studies

- Antimicrobial Efficacy : A series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized, including those based on 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline. These compounds were tested against MRSA and exhibited MIC values significantly lower than traditional antibiotics, showcasing their potential as new antimicrobial agents .

- Cancer Research : In preclinical models, derivatives of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline demonstrated enhanced cytotoxic effects on cancer cells compared to established chemotherapeutics. The compounds' ability to inhibit key signaling pathways involved in cancer progression suggests their potential utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline, and how can regioselectivity be controlled during halogenation?

- Methodology :

- Chlorination : Use N-chlorosuccinimide (NCS) in acetonitrile or dichloromethane to introduce chlorine at specific positions, as demonstrated in the synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline .

- Fluorination : Electrophilic fluorination via diazotization followed by Balz-Schiemann reaction, ensuring low temperatures (-5°C to 0°C) to minimize side reactions.

- Regioselectivity : Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic substitution to meta positions. Use steric hindrance (e.g., bulky solvents) to favor ortho/para placement .

Q. What purification techniques are recommended for isolating high-purity 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline?

- Methodology :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of halogenated aniline derivatives.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit solubility differences. For trifluoromethyl-substituted anilines, toluene at -20°C yields >98% purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline derivatives be resolved?

- Methodology :

- Dual Solvent NMR : Compare spectra in CDCl₃ and DMSO-d₆ to identify solvent-induced shifts, particularly for NH₂ protons.

- DFT Calculations : Model F and C NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to validate experimental peaks .

- IR Analysis : Assign -NH₂ stretching modes (3300–3500 cm⁻¹) and trifluoromethyl vibrations (1100–1200 cm⁻¹) via isotope labeling (e.g., deuterated NH₂) .

Q. What strategies mitigate decomposition of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline under acidic or oxidative conditions?

- Methodology :

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent autoxidation. Store under inert gas (Ar/N₂) at -20°C in amber vials to block light-induced degradation .

- pH Control : Maintain reaction pH > 6 using buffered systems (e.g., NaHCO₃) to avoid protonation of -NH₂, which accelerates hydrolysis .

Q. How do substituent effects (Cl, F, CF₃) influence the electrochemical behavior of this compound?

- Methodology :

- Cyclic Voltammetry : Perform in 0.1 M HClO₄/acetonitrile with a Pt electrode. Trifluoromethyl groups reduce oxidation potentials by 0.2–0.3 V compared to unsubstituted anilines .

- Copolymer Studies : Electro-polymerize with aniline to assess conductivity changes; fluorine substituents decrease conductivity by 40–60% due to steric and electronic effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility for halogenated anilines?

- Methodology :

- Phase Purity : Use DSC to confirm crystalline vs. amorphous forms. Recrystallize from alternative solvents (e.g., cyclohexane for nonpolar derivatives).

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict solubility in untested solvents. For trifluoromethyl anilines, δD ≈ 18 MPa¹/² and δP ≈ 5 MPa¹/² .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.